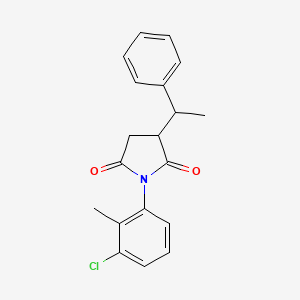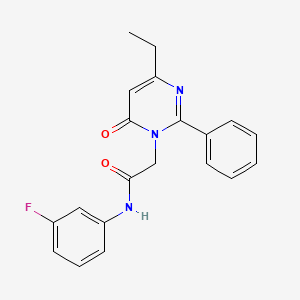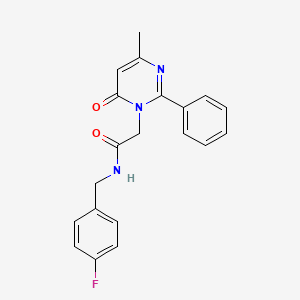![molecular formula C17H19ClN4O3S B14963199 4-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14963199.png)
4-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a triazine ring, a methoxyphenyl group, and a benzene sulfonamide moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate amines with cyanuric chloride under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the triazine intermediate.
Sulfonamide Formation: The final step involves the reaction of the triazine intermediate with a sulfonyl chloride to form the sulfonamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include phenolic derivatives, reduced triazine compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The triazine ring and methoxyphenyl group contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
What sets 4-CHLORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE apart is its unique combination of a triazine ring, methoxyphenyl group, and sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H19ClN4O3S |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
4-chloro-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN4O3S/c1-25-15-6-2-13(3-7-15)10-22-11-19-17(20-12-22)21-26(23,24)16-8-4-14(18)5-9-16/h2-9H,10-12H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
UQWLQSWAEIYCIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methyl]-1-tert-butyl-1H-tetrazole](/img/structure/B14963134.png)
![2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B14963142.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14963149.png)
![N-benzyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B14963152.png)
![N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide](/img/structure/B14963156.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14963162.png)

![Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate](/img/structure/B14963177.png)



![N-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B14963195.png)
![dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate](/img/structure/B14963209.png)
![N-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963215.png)
